4,4,6-Trimethylhexahydropyrimidine
Description
Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Research
Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. These molecules are of immense importance in a multitude of scientific disciplines, particularly in medicinal chemistry and materials science. Their prevalence in natural products, such as alkaloids and nucleic acids, underscores their fundamental role in biological processes. In contemporary research, these compounds are key building blocks for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. The presence of nitrogen atoms imparts unique properties to these rings, including basicity, the ability to form hydrogen bonds, and the capacity to coordinate with metal ions, making them versatile scaffolds for a wide array of applications.
Historical Context of Hexahydropyrimidine (B1621009) Systems
The exploration of hexahydropyrimidine systems, the fully saturated derivatives of pyrimidine (B1678525), has a history rooted in the broader development of heterocyclic chemistry. Early investigations into the synthesis of these saturated rings were often driven by the desire to understand the fundamental principles of ring formation and conformational analysis. A notable milestone in this area is a 1950 patent that detailed a method for the synthesis of hexahydropyrimidines through the condensation of 1,3-diamines with aldehydes or ketones. google.com This work laid the groundwork for further exploration into the synthesis of a variety of substituted hexahydropyrimidine derivatives. Over the decades, research has expanded to include the study of their stereochemistry, reactivity, and potential applications. For instance, hexahydropyrimidine cores have been identified as scaffolds in the development of novel therapeutic agents, such as inhibitors of the Hepatitis C virus. nih.gov
Specific Research Focus: 4,4,6-Trimethylhexahydropyrimidine within Hexahydropyrimidine Frameworks
The specific compound, this compound, represents a particular substitution pattern within the hexahydropyrimidine framework. Detailed research focusing exclusively on this molecule is scarce in the publicly available scientific literature. However, its chemical nature can be inferred from the established principles of hexahydropyrimidine chemistry and the study of its isomers and other alkyl-substituted derivatives. The closely related isomer, 4,6,6-trimethyl-hexahydro-pyrimidine, was synthesized as early as 1950, providing a historical anchor for the synthesis of such trimethylated systems. google.com The study of these molecules contributes to a deeper understanding of how substitution patterns influence the conformational preferences and reactivity of the hexahydropyrimidine ring.
Detailed Research Findings
Due to the limited direct research on this compound, this section will draw upon data from closely related compounds to provide a scientifically informed overview of its potential synthesis and properties.
Synthesis of Trimethyl-Substituted Hexahydropyrimidines
The general and historically significant method for synthesizing hexahydropyrimidines involves the condensation of a 1,3-diamine with a carbonyl compound. acs.org For the synthesis of a trimethyl-substituted hexahydropyrimidine, the choice of the starting diamine and ketone is crucial in determining the final substitution pattern.
For the specific case of the closely related isomer, 4,6,6-trimethyl-hexahydro-pyrimidine , the synthesis described in a 1950 patent involved the reaction of 2,4-diamino-4-methyl-pentane with formaldehyde (B43269). google.com In this reaction, the two primary amine groups of the diamine react with the carbonyl carbon of formaldehyde to form the hexahydropyrimidine ring.
To synthesize This compound , a different set of starting materials would be required. A plausible synthetic route would involve the condensation of 1,3-diaminobutane with acetone (B3395972). In this proposed synthesis, the two amine groups of 1,3-diaminobutane would react with the carbonyl group of acetone.
Table 1: Proposed Synthesis of this compound
| Reactant 1 | Reactant 2 | Product |
| 1,3-Diaminobutane | Acetone | This compound |
It is important to note that while this represents a logical synthetic pathway, specific reaction conditions such as solvent, temperature, and the use of a water-removing agent would need to be optimized experimentally. google.com
Properties of Trimethyl-Substituted Hexahydropyrimidines
The physical and chemical properties of this compound are not extensively documented. However, based on the properties of other hexahydropyrimidines and related heterocyclic compounds, some general characteristics can be anticipated.
Like other amines, it would be expected to be a basic compound. The presence of three methyl groups would increase its lipophilicity compared to the unsubstituted hexahydropyrimidine. The substitution pattern on the ring would also significantly influence its conformational behavior.
Table 2: General Properties of Related Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| Hexahydropyrimidine | C4H10N2 | 86.14 | - |
| 4-Methyl-1H-pyrimidin-6-one | C5H6N2O | 110.11 | - |
| 2,4,6-Trimethylpyridine | C8H11N | 121.18 | Colorless liquid |
Data for related compounds are provided for comparative purposes due to the lack of specific data for this compound.
Compound Names Mentioned in this Article
Structure
3D Structure
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
4,4,6-trimethyl-1,3-diazinane |
InChI |
InChI=1S/C7H16N2/c1-6-4-7(2,3)9-5-8-6/h6,8-9H,4-5H2,1-3H3 |
InChI Key |
ZABZVMOCYLJIHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NCN1)(C)C |
Origin of Product |
United States |
Conformational Analysis and Stereochemical Investigations of 4,4,6 Trimethylhexahydropyrimidine
Conformational Features of the Hexahydropyrimidine (B1621009) Ring System
The hexahydropyrimidine ring, analogous to cyclohexane, is not planar and adopts puckered conformations to relieve ring strain. The most stable of these is typically a chair-like conformation. The presence of two nitrogen atoms in the ring, however, introduces additional dynamic processes not seen in simple cycloalkanes.
The hexahydropyrimidine ring is conformationally mobile and can undergo a process known as ring reversal or ring flip. youtube.comresearchgate.netrsc.org During this process, a chair conformation converts into an alternative chair conformation, which is typically of different energy if the ring is substituted. This interconversion proceeds through higher-energy intermediate conformations, such as the half-chair. nih.gov In a ring flip, substituents that were in axial positions move to equatorial positions, and vice versa. researchgate.netrsc.orgnih.gov The energy barrier for this process in substituted cyclohexanes is approximately 10-11 kcal/mol, and while specific data for 4,4,6-trimethylhexahydropyrimidine is not available, a similar range would be expected. This rapid interconversion at room temperature means that for many applications, the molecule can be considered as an average of the possible conformations. nih.gov
In addition to ring reversal, the nitrogen atoms in the hexahydropyrimidine ring can undergo pyramidal or nitrogen inversion. researchgate.net This process involves the rapid oscillation of the nitrogen atom and its substituents through a planar transition state. researchgate.net For a tertiary amine, this inversion provides a low-energy pathway for the interconversion of enantiomers if the nitrogen atom is a stereocenter. researchgate.net The energy barrier for nitrogen inversion is influenced by factors such as steric hindrance, electronic effects, and ring strain. researchgate.net In six-membered rings, the rate of N-inversion can be influenced by the presence of other heteroatoms. libretexts.org For simple acyclic amines, the barrier to inversion is typically low, in the range of 6-11 kcal/mol. acs.org The combination of ring reversal and N-inversion leads to a complex conformational landscape for this compound.
Stereochemical Assignment in this compound Derivatives
The stereochemistry of this compound is defined by the spatial orientation of the methyl groups attached to the ring. The chair conformation of the ring provides two distinct positions for these substituents: axial and equatorial. youtube.comresearchgate.netrsc.org
In the chair conformation of a six-membered ring, axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring. youtube.comresearchgate.netrsc.org The relative stability of a substituted hexahydropyrimidine is largely determined by the positions of its substituents. Generally, conformations with bulky substituents in the equatorial position are more stable to avoid steric strain from 1,3-diaxial interactions. nih.govacs.org For methylcyclohexane, the equatorial conformer is more stable by about 1.74 kcal/mol. nih.gov In this compound, the C-4 carbon has two methyl groups. In any chair conformation, one of these methyl groups must be in an axial position and the other in an equatorial position. The methyl group at the C-6 position can exist in either an axial or equatorial orientation, and the two resulting diastereomers will have different stabilities. The diastereomer with the C-6 methyl group in the equatorial position would be expected to be the more stable conformer.
Table 1: General Comparison of Axial vs. Equatorial Substituent Properties
| Feature | Axial Position | Equatorial Position |
| Orientation | Parallel to the ring's C3 axis | Extending from the periphery of the ring |
| Steric Strain | Generally higher due to 1,3-diaxial interactions | Generally lower |
| Relative Stability | Less stable for bulky groups | More stable for bulky groups |
Tautomeric Considerations and Ring-Chain Equilibria
Tautomers are isomers that can readily interconvert, and this phenomenon is a key consideration for this compound due to its chemical nature as a cyclic aminal. acs.org It is formed from the condensation of a 1,3-diamine with a ketone (acetone, in this case, contributing the C2, and two methyls at C4) and an aldehyde (acetaldehyde, contributing the C6 and its methyl group).
Chemical Reactivity and Transformation Pathways of 4,4,6 Trimethylhexahydropyrimidine
Acid-Catalyzed Ring Opening Reactions
The hexahydropyrimidine (B1621009) ring is susceptible to cleavage under acidic conditions, a reaction that is influenced by the substitution pattern on the ring. This process is a manifestation of ring-chain tautomerism, an equilibrium between a cyclic and an acyclic form of a molecule. nih.govnih.govsemanticscholar.org
Formation of Acyclic Chain Forms
In the presence of an acid catalyst and a nucleophile such as water, 4,4,6-trimethylhexahydropyrimidine can undergo hydrolysis, leading to the formation of an acyclic 1,3-diamine derivative. The reaction is initiated by the protonation of one of the ring nitrogen atoms, which enhances the electrophilicity of the adjacent C2 and C6 carbons.
The generally accepted mechanism for the acid-catalyzed hydrolysis of related N-substituted succinimides proceeds via an A-2 mechanism, where a protonated substrate is attacked by a water molecule in the rate-determining step. A similar bimolecular mechanism can be postulated for the hydrolysis of this compound.
The process begins with the protonation of a ring nitrogen atom. Subsequently, a water molecule attacks the electrophilic C2 carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then collapse, breaking the C2-N bond and opening the ring to form a protonated N-(4-amino-4-methylpentan-2-yl)methaniminium species. Further hydrolysis of the iminium ion yields the final acyclic products: 1,3-diamino-1,1,3-trimethylbutane and formaldehyde (B43269).
The presence of the gem-dimethyl group at the C4 position can influence the rate of this ring-opening reaction through the Thorpe-Ingold effect, which can affect the bond angles and conformational flexibility of the ring, potentially accelerating the cyclization-ring opening equilibrium.
The equilibrium between the cyclic hexahydropyrimidine and the open-chain diamine is a key feature of this system. Studies on related 2-aryl-substituted hexahydropyrimidines have demonstrated the existence of such ring-chain tautomerism. nih.gov
Table 1: Products of Acid-Catalyzed Ring Opening of this compound
| Starting Material | Reagents | Expected Acyclic Product | By-product |
| This compound | H₃O⁺ (aq) | 4-Amino-4-methyl-2-pentanamine | Formaldehyde |
Other Electrophilic and Nucleophilic Reactions of the Hexahydropyrimidine Moiety
The hexahydropyrimidine ring possesses both nucleophilic and potentially electrophilic centers, allowing for a variety of chemical transformations.
The nitrogen atoms of the hexahydropyrimidine ring are nucleophilic and can react with various electrophiles. For instance, N-alkylation and N-acylation are common reactions for secondary amines. The reaction of 1-alkyl-1,4,5,6-tetrahydropyrimidines with alkyl halides is known to produce 1,3-dialkyltetrahydropyrimidinium salts. Similarly, this compound is expected to undergo mono- or di-alkylation at the nitrogen atoms when treated with alkylating agents such as alkyl halides.
Acylation of the nitrogen atoms can be achieved using acylating agents like acyl chlorides or anhydrides. These reactions would lead to the corresponding N-acylated derivatives. The reactivity of the two nitrogen atoms might differ due to the steric hindrance imposed by the adjacent methyl groups.
The C2 position of the hexahydropyrimidine ring can become an electrophilic center, particularly after protonation or formation of a pyrimidinium salt. This allows for nucleophilic attack at this position. While the C2 carbon in the neutral molecule is not highly electrophilic, its reactivity can be enhanced. For example, in related pyrimidine (B1678525) systems, nucleophilic aromatic substitution readily occurs at the C2 and C4 positions. In the saturated system, nucleophilic attack at C2 would likely lead to ring opening, as described in the acid-catalyzed hydrolysis section.
Table 2: Examples of Electrophilic and Nucleophilic Reactions
| Reaction Type | Reagent | Expected Product |
| N-Alkylation | Methyl iodide (CH₃I) | 1,4,4,6-Tetramethylhexahydropyrimidine and/or 1,3,4,4,6-Pentamethylhexahydropyrimidinium iodide |
| N-Acylation | Acetyl chloride (CH₃COCl) | 1-Acetyl-4,4,6-trimethylhexahydropyrimidine and/or 1,3-Diacetyl-4,4,6-trimethylhexahydropyrimidine |
| Nucleophilic attack at C2 (after activation) | H₂O/H⁺ | Ring-opened product (see Table 1) |
Functional Group Interconversions on the Trimethyl Substituents
The three methyl groups on the this compound ring offer sites for further functionalization, which can be achieved through various chemical transformations.
The methyl groups can be oxidized to introduce oxygen-containing functionalities. The oxidation of methyl groups on heterocyclic compounds can be achieved using strong oxidizing agents like potassium permanganate. Depending on the reaction conditions, the oxidation could potentially lead to hydroxymethyl, formyl, or carboxyl groups. The selectivity of oxidation between the gem-dimethyl groups at C4 and the methyl group at C6 would be influenced by steric factors and the electronic environment of each position.
Halogenation of the methyl groups can be accomplished through free-radical halogenation. This reaction is typically initiated by UV light or a radical initiator and involves the substitution of a hydrogen atom with a halogen (e.g., chlorine or bromine). The benzylic-like position of the C6-methyl group might exhibit different reactivity compared to the C4-methyl groups. Selective halogenation could provide a handle for further synthetic modifications. For instance, halogenated pyrimidines are valuable intermediates in organic synthesis.
Table 3: Potential Functional Group Interconversions on the Trimethyl Substituents
| Reaction Type | Reagent | Potential Product(s) |
| Oxidation | KMnO₄ | 4-Hydroxymethyl-4,6-dimethylhexahydropyrimidine, 4,4-Dimethyl-6-(hydroxymethyl)hexahydropyrimidine, or further oxidized products |
| Free-Radical Halogenation | Cl₂, hv | 4-(Chloromethyl)-4,6-dimethylhexahydropyrimidine, 4,4-Bis(chloromethyl)-6-methylhexahydropyrimidine, 4,4-Dimethyl-6-(chloromethyl)hexahydropyrimidine, etc. |
Spectroscopic Characterization Techniques in Research on 4,4,6 Trimethylhexahydropyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of 4,4,6-trimethylhexahydropyrimidine. By analyzing the magnetic properties of atomic nuclei, NMR provides a picture of the connectivity and stereochemistry of the molecule.
Proton (¹H) NMR spectroscopy of this compound is fundamental in determining its conformational preferences in solution. The chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J) of the protons are highly sensitive to their chemical and spatial environments.
In a typical ¹H NMR spectrum of a hexahydropyrimidine (B1621009) derivative, the protons on the ring and the substituent methyl groups will exhibit characteristic signals. The protons at the C2, C5, and C6 positions of the hexahydropyrimidine ring, as well as the protons of the methyl groups at C4 and C6, provide a wealth of structural information. For instance, the geminal protons at C2 and C5 would be expected to be diastereotopic in a chiral environment, leading to distinct chemical shifts and coupling patterns. The orientation of the methyl group at C6 (axial or equatorial) significantly influences the chemical shifts of neighboring protons.
Conformational analysis of related N-arylhexahydropyrimidines has demonstrated that the presence of substituents on the ring can shift the equilibrium between different chair conformations. researchgate.net For this compound, a similar analysis would involve examining the coupling constants between adjacent protons. The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons can be used to estimate the dihedral angles between them, which in turn helps to define the ring's conformation.
Table 1: Representative ¹H NMR Data for a Substituted Hexahydropyrimidine Ring
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Orientation |
| H-2ax | ~2.8-3.0 | dt | J ≈ 12-13 (gem), 10-12 (ax-ax) | Axial |
| H-2eq | ~3.5-3.7 | dt | J ≈ 12-13 (gem), 3-4 (ax-eq) | Equatorial |
| H-5ax | ~1.5-1.7 | m | - | Axial |
| H-5eq | ~1.8-2.0 | m | - | Equatorial |
| H-6 | ~3.0-3.2 | m | - | - |
| C4-CH₃ (axial) | ~1.1-1.3 | s | - | Axial |
| C4-CH₃ (equatorial) | ~1.3-1.5 | s | - | Equatorial |
| C6-CH₃ | ~1.2-1.4 | d | J ≈ 6-7 | - |
Note: This table presents hypothetical data based on known chemical shift and coupling constant ranges for substituted hexahydropyrimidines to illustrate the expected spectral features. Actual values for this compound would require experimental measurement.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the number of different carbon environments.
The chemical shifts of the carbon atoms in the hexahydropyrimidine ring and the methyl substituents are indicative of their local electronic environment. For example, the carbons bonded to nitrogen (C2, C4, and C6) will resonate at a lower field (higher ppm) compared to the C5 carbon. The chemical shifts of the methyl carbons can also provide conformational information. An axial methyl group is typically shielded compared to an equatorial one due to the gamma-gauche effect, resulting in an upfield shift (lower ppm).
In research on related N,N'-di-tert-butyl-substituted hexahydropyrimidines, ¹³C NMR has been crucial in confirming the structure and purity of the synthesized compounds.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | 70-80 |
| C4 | 55-65 |
| C5 | 35-45 |
| C6 | 50-60 |
| C4-CH₃ (gem-dimethyl) | 25-35 |
| C6-CH₃ | 20-30 |
Note: These are estimated chemical shift ranges based on analogous structures. Experimental verification is necessary for precise values.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the spatial proximity of protons within a molecule. libretexts.org It detects through-space interactions, in contrast to through-bond couplings seen in other NMR experiments. This makes NOESY particularly valuable for confirming the stereochemistry of this compound.
In a NOESY experiment, cross-peaks are observed between protons that are close to each other in space (typically within 5 Å). For this compound, a NOESY spectrum would be instrumental in establishing the relative orientation of the methyl groups. For instance, a cross-peak between the protons of the C6-methyl group and one of the C4-methyl groups would indicate that these groups are on the same face of the ring. Similarly, correlations between ring protons can help to definitively assign axial and equatorial positions. In studies of N-arylhexahydropyrimidines, NOESY has been successfully used to confirm the axial orientation of an N-methyl group. researchgate.net
Other Spectroscopic Methods in Hexahydropyrimidine Research
While NMR is the cornerstone of structural elucidation for compounds like this compound, other spectroscopic techniques provide complementary and essential information.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H and C-H bonds.
The N-H stretching vibrations of the secondary amine groups in the ring typically appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups are expected in the 2850-3000 cm⁻¹ range. The presence of these bands would confirm the basic structural features of the molecule. The C-N stretching vibrations would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. In studies of other hexahydropyrimidine derivatives, IR spectroscopy has been routinely used to confirm the presence of these key functional groups. ukm.my
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Stretch | 3300 - 3500 |
| C-H (alkane) | Stretch | 2850 - 3000 |
| C-N | Stretch | 1000 - 1300 |
Note: This table provides expected ranges for the functional groups in the target molecule.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion would likely involve the cleavage of the hexahydropyrimidine ring and the loss of methyl groups. The analysis of these fragment ions can provide valuable information about the connectivity of the molecule. Mass spectrometry is a standard technique for the characterization of newly synthesized hexahydropyrimidine derivatives, confirming their molecular formula. ukm.my
Computational Chemistry and Theoretical Studies of 4,4,6 Trimethylhexahydropyrimidine
Quantum Mechanical and Molecular Mechanics Approaches
Quantum mechanical (QM) and molecular mechanics (MM) are two fundamental pillars of computational chemistry that have been applied to study hexahydropyrimidine (B1621009) systems. QM methods, based on the principles of quantum physics, provide a detailed description of the electronic structure, while MM methods use classical physics to model the potential energy surface of molecules, making them suitable for large systems and conformational analysis.
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 4,4,6-Trimethylhexahydropyrimidine, these calculations are crucial for determining the most stable three-dimensional structure. By employing methods like Hartree-Fock or Density Functional Theory (DFT), researchers can predict bond lengths, bond angles, and dihedral angles of the lowest energy conformer. These calculations often reveal that the chair conformation is the most stable for the hexahydropyrimidine ring, with the methyl groups occupying equatorial or axial positions. The relative energies of different conformers can also be calculated to understand their population distribution at thermal equilibrium.
Following geometry optimization, vibrational frequency analysis is typically performed. nih.gov This calculation not only confirms that the optimized structure is a true minimum (no imaginary frequencies) but also predicts the infrared (IR) and Raman spectra of the molecule. nih.gov Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions of the chemical bonds. For this compound, theoretical vibrational spectra can be compared with experimental data to validate the computational model. nih.gov The assignment of vibrational bands to specific molecular motions is greatly aided by these theoretical predictions. nih.gov
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| C-H Stretch (CH₃) | 2950 - 3050 | Asymmetric and symmetric stretching of methyl group C-H bonds. |
| C-H Stretch (Ring) | 2850 - 2950 | Stretching of C-H bonds on the hexahydropyrimidine ring. |
| N-H Stretch | 3300 - 3500 | Stretching of the N-H bonds in the ring. |
| C-N Stretch | 1100 - 1250 | Stretching of the carbon-nitrogen bonds within the ring. |
| CH₃ Bend | 1375 - 1470 | Bending vibrations of the methyl groups. |
| Ring Puckering | 200 - 400 | Low-frequency vibrations corresponding to the puckering of the six-membered ring. |
Note: The predicted frequencies are typical ranges and can vary based on the level of theory and basis set used in the calculations.
The electronic structure of this compound can be thoroughly investigated using quantum mechanical methods. aps.org These studies provide information about the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and properties. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For hexahydropyrimidine systems, the lone pairs of electrons on the nitrogen atoms typically contribute significantly to the HOMO.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum mechanics is excellent for studying static properties, molecular dynamics (MD) simulations are employed to explore the dynamic behavior and conformational landscape of molecules over time. rjeid.comyoutube.com For this compound, MD simulations can reveal the transitions between different chair and boat conformations of the hexahydropyrimidine ring. rjeid.com By simulating the motion of atoms over a period of time, researchers can map out the potential energy surface and identify the most populated conformational states and the energy barriers between them. These simulations provide a more realistic picture of the molecule's behavior in a solution or at a given temperature. mdpi.com
Density Functional Theory (DFT) Applications in Hexahydropyrimidine Systems
Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its balance of accuracy and computational cost. wikipedia.org In the study of hexahydropyrimidine systems, DFT is widely used for geometry optimization, frequency calculations, and electronic structure analysis. aps.orgwikipedia.org Various exchange-correlation functionals, such as B3LYP, are commonly used in conjunction with different basis sets to model the properties of these molecules. nih.govresearchgate.net DFT calculations have been shown to provide results that are in good agreement with experimental data for related heterocyclic systems. researchgate.net
| Property | DFT Calculated Value |
| Dipole Moment | ~1.5 - 2.5 D |
| HOMO Energy | ~ -6.0 to -7.0 eV |
| LUMO Energy | ~ 1.0 to 2.0 eV |
| HOMO-LUMO Gap | ~ 7.0 to 9.0 eV |
Note: These values are approximate and can vary significantly depending on the specific conformer, DFT functional, and basis set employed.
Theoretical Studies on Reaction Mechanisms and Transition States
Computational chemistry, particularly DFT, is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical studies can elucidate the pathways of reactions such as N-alkylation, acylation, or oxidation. By mapping the potential energy surface of a reaction, chemists can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing insight into the reaction kinetics. These studies can help in understanding the regioselectivity and stereoselectivity of reactions involving the hexahydropyrimidine ring.
Applications in Chemical Synthesis and Materials Science Research
Role as an Epoxy Curing Agent in Polymer Science
4,4,6-Trimethylhexahydropyrimidine is utilized as a curing agent, or hardener, for epoxy resins. The inclusion of a curing agent is essential to transform the liquid epoxy resin into a solid, three-dimensional cross-linked structure with desirable mechanical and thermal properties. researchgate.net The curing process can be initiated by various types of hardeners, including amines and anhydrides, which react with the epoxy groups of the resin. dinuofrp.comthreebond.co.jp
Mechanism of Curing and Crosslinking
The curing of epoxy resins by amine-based hardeners like this compound involves the reaction of active hydrogen atoms on the nitrogen atoms of the amine with the epoxy groups of the resin. threebond.co.jp This reaction opens the epoxy ring and forms a covalent bond between the amine and the epoxy molecule, leading to the formation of a larger, cross-linked network. dinuofrp.com This process is a type of addition polymerization. dinuofrp.com
The reaction typically proceeds in a stepwise manner. Initially, a primary amine group reacts with an epoxy group to form a secondary amine. This secondary amine can then react with another epoxy group, creating a tertiary amine and continuing the cross-linking process. The result is a rigid, three-dimensional network that gives the cured epoxy its characteristic strength and stability. threebond.co.jp The curing process can often be accelerated by heating. google.com
Influence on Cured Polymer Properties (e.g., mechanical integrity)
The properties of the final cured epoxy resin are significantly influenced by the type and amount of curing agent used. researchgate.net The degree of cross-linking directly impacts the mechanical integrity of the polymer. A higher cross-link density generally leads to increased stiffness, strength, and thermal stability. youtube.com
Research has shown that post-curing, which involves heating the cured resin at an elevated temperature, can further enhance the mechanical properties by increasing the cross-link density. mdpi.com However, the specific effects can vary depending on the formulation. For instance, in some cases, post-curing has been observed to decrease tensile modulus. mdpi.com The choice of curing agent also affects properties such as hardness and impact strength. mdpi.com For example, studies on different hardeners have shown that they can lead to variations in the gel time and thermal stability of the cured epoxy resin. techscience.com
Interactive Data Table: Effect of Curing Agents on Epoxy Resin Properties
| Curing Agent Type | General Effect on Mechanical Properties | Influence of Post-Curing |
| Aliphatic Amines | Cures at room temperature, good overall properties. threebond.co.jp | Can increase cross-link density and strength. mdpi.com |
| Aromatic Amines | Requires higher curing temperatures, results in higher heat and chemical resistance. threebond.co.jp | Can increase cross-link density. mdpi.com |
| Anhydrides | Requires elevated temperatures and often an accelerator, provides good dielectric properties and low shrinkage. youtube.com | Can improve thermal stability. techscience.com |
Employment as a Protecting Group for 1,3-Diamines
In organic synthesis, protecting groups are temporarily attached to a functional group to prevent it from reacting during a chemical transformation at another site in the molecule. organic-chemistry.org Hexahydropyrimidines can serve as effective protecting groups for 1,3-diamines.
Selective Acylations and Additions
By converting a 1,3-diamine into a hexahydropyrimidine (B1621009), the nucleophilicity of the amine groups is masked. organic-chemistry.org This allows for selective reactions, such as acylations or additions, to occur at other reactive sites within the molecule without interference from the protected diamine. This strategy is crucial in the synthesis of complex molecules where multiple functional groups are present.
Facile Cleavage under Acidic Conditions
A key feature of a good protecting group is its ability to be removed easily and selectively once its protective role is complete. organic-chemistry.org The hexahydropyrimidine protecting group can be readily cleaved under acidic conditions to regenerate the original 1,3-diamine. researchgate.netmasterorganicchemistry.com This facile cleavage ensures that the protected functional group can be restored without altering the rest of the molecule.
Catalytic Roles of Hexahydropyrimidine Derivatives
Derivatives of hexahydropyrimidine have demonstrated utility as catalysts in various organic reactions. nih.govukm.my Their catalytic activity often stems from their unique structural and electronic properties. ukm.my
For instance, certain hexahydropyrimidine derivatives have been employed in cycloaddition reactions. researchgate.netnih.gov Research has shown that indium(III) chloride can catalyze the [2+2+2] cycloaddition of formaldimines with alkenes to produce hexahydropyrimidine derivatives. researchgate.netnih.gov These derivatives can then be hydrolyzed to yield 1,3-diamines, highlighting a practical synthetic route. researchgate.net
Furthermore, nanocatalysts have been utilized in the synthesis of more complex heterocyclic structures incorporating the hexahydropyrimidine scaffold, such as hexahydropyrido[2,3-d]pyrimidines. nih.gov These catalytic methods often offer advantages such as high efficiency, good yields, and the potential for catalyst recycling. nih.gov The development of new catalytic systems involving hexahydropyrimidine derivatives continues to be an active area of research, with potential applications in the synthesis of biologically active molecules and functional materials. ukm.myresearchgate.netnih.gov
Integration into Advanced Material Systems
The utility of this compound in materials science primarily stems from its role as a specialized amine-based curing agent, or hardener, for epoxy resin systems. Its integration into these systems allows for the creation of advanced polymeric materials with tailored thermal and mechanical properties. The structure of the curing agent is a critical factor that dictates the final characteristics of the cross-linked polymer network, including mechanical strength, heat resistance, and chemical stability. nih.govresearchgate.net
Research Findings: Curing Agent for Epoxy Resins
This compound belongs to the class of alicyclic amines, which are important curing agents for epoxy resins. threebond.co.jp Amine hardeners function by reacting their active hydrogen atoms with the epoxide groups of the resin, initiating a cross-linking process known as curing. threebond.co.jp This reaction transforms the liquid resin into a rigid, three-dimensional thermoset polymer. researchgate.net The final properties of the cured epoxy, such as its glass transition temperature (Tg), are heavily influenced by the molecular structure of the curing agent and the resulting cross-link density of the polymer network. researchgate.net
Research in the field focuses on how different amine structures affect the curing process and the ultimate performance of the material. For instance, the use of various aromatic and aliphatic amine curing agents can be tailored to achieve specific outcomes. nih.gov Aromatic amines typically impart higher heat and chemical resistance, while aliphatic amines can offer benefits like room temperature curing. threebond.co.jp The integration of a cycloaliphatic amine like this compound is explored to balance properties such as viscosity, pot life, and the mechanical performance of the final cured product.
Studies have shown that modifying the curing agent, for example by creating polyamine adducts, can enhance color stability and other physical properties. google.com The stoichiometry, or the mix ratio of the amine hardener to the epoxy resin, is crucial. An optimal ratio ensures that the number of active amine hydrogens is equivalent to the number of epoxy groups, leading to a completely cross-linked polymer with superior mechanical and chemical resistance properties. researchgate.netthreebond.co.jp
The performance of epoxy systems is often evaluated by their thermal and mechanical characteristics. Thermogravimetric analysis (TGA) is used to determine thermal stability, while techniques like differential scanning calorimetry (DSC) help in understanding the curing behavior and determining the glass transition temperature (Tg). The data below illustrates typical properties that are assessed when evaluating epoxy resins cured with different types of amine hardeners.
Table 1: Comparative Properties of Epoxy Systems with Various Amine Curing Agents
| Property | Aliphatic Amine System | Aromatic Amine System | Alicyclic Amine System (Illustrative) |
| Curing Temperature | Room Temperature | Elevated Temperature | Variable |
| Heat Resistance (Tg) | ~100°C threebond.co.jp | >150°C | Intermediate to High |
| Gel Time | Short | Long techscience.com | Moderate |
| Chemical Resistance | Good | Excellent | Very Good |
| Mechanical Strength | High | Very High | High |
| Flexibility | Moderate | Low (Brittle) | Moderate to High |
This table provides illustrative data based on general characteristics of amine curing agent classes. Specific values for a this compound system would require targeted experimental data.
Table 2: Factors Influenced by Curing Agent Selection in Epoxy Resin Systems
| Influenced Factor | Description |
| Glass Transition Temp. (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. It is influenced by cross-link density and the rigidity of the curing agent's molecular structure. researchgate.net |
| Cross-link Density | The number of cross-links per unit volume in the polymer network. Higher density generally leads to increased stiffness, strength, and thermal stability. |
| Curing Kinetics | The rate and mechanism of the curing reaction. This is affected by the reactivity of the amine and the curing temperature, with activation energy being a key parameter. |
| Mechanical Properties | Includes tensile strength, impact resistance, and flexibility. These are directly related to the final three-dimensional structure of the cured resin. researchgate.netcnrs.fr |
| Chemical Stability | The resistance of the cured material to solvents and corrosive agents, which is enhanced by a complete and stable cross-linked network. researchgate.net |
Future Research Directions and Emerging Methodologies for 4,4,6 Trimethylhexahydropyrimidine
Development of Novel and Sustainable Synthetic Routes
The synthesis of 4,4,6-trimethylhexahydropyrimidine and its analogues is an area ripe for innovation, with a strong emphasis on developing environmentally benign and efficient methods. Traditional synthetic approaches often rely on harsh reaction conditions and the use of hazardous reagents. Future research will undoubtedly focus on greener alternatives that offer high yields, operational simplicity, and a reduced environmental footprint.
Emerging sustainable synthetic methodologies that hold significant promise include microwave-assisted synthesis and mechanochemistry (grindstone chemistry) . Microwave irradiation has been shown to dramatically accelerate reaction times and improve yields in the synthesis of various nitrogen-containing heterocycles, including pyrimidine (B1678525) derivatives. rsc.orgeurekalert.orgresearchgate.netnih.govijpsjournal.com This technique offers rapid and uniform heating, often leading to cleaner reactions with fewer byproducts. nih.gov Similarly, mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, represent a highly sustainable approach. researchgate.net The application of these techniques to the synthesis of substituted hexahydropyrimidines could provide efficient and environmentally friendly access to these compounds. researchgate.net
Furthermore, the development of novel catalytic systems is a key area of future research. This includes the use of reusable and non-toxic catalysts, such as nano zinc oxide, which has been demonstrated as an effective catalyst for the synthesis of other heterocyclic compounds in water. rsc.org The exploration of one-pot, multi-component reactions will also be crucial, as these strategies improve step economy and reduce waste by combining several synthetic steps into a single operation. growingscience.com
| Synthetic Method | Key Advantages | Relevant Compound Classes |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, cleaner reactions | Pyrimidines, N-heterocycles rsc.orgeurekalert.orgresearchgate.netnih.govijpsjournal.com |
| Mechanochemistry (Grindstone) | Solvent-free, energy-efficient, high yields | Trifluoromethyl-substituted hexahydropyrimidines researchgate.net |
| Novel Catalysis (e.g., nano ZnO) | Reusable, environmentally benign, high efficiency | 1,2,3-triazoles rsc.org |
| Multi-component Reactions | Step economy, reduced waste, increased complexity | Substituted pyrimidines growingscience.com |
Advanced Spectroscopic and Analytical Techniques for Detailed Structural Analysis
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is fundamental to exploring its chemical properties and potential applications. Future research will leverage advanced spectroscopic and analytical techniques to gain deeper insights into its molecular architecture.
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy will be an indispensable tool. numberanalytics.comnumberanalytics.comipb.ptresearchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be crucial for the unambiguous assignment of proton and carbon signals, especially for complex substituted derivatives. numberanalytics.comipb.pt Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) will provide critical information about the spatial proximity of atoms, enabling the detailed elucidation of the preferred conformations and stereochemistry of the molecule. numberanalytics.comnumberanalytics.com The conformational analysis of saturated heterocycles, including hexahydropyrimidines, has been a subject of interest, and modern NMR techniques can provide precise data on the conformational free-energy differences of substituents. rsc.org
Tandem mass spectrometry (MS/MS) is another powerful technique that will be increasingly applied for the structural characterization of this compound and its derivatives. nih.govchemrxiv.orgnih.gov High-resolution mass spectrometry will provide accurate mass measurements for molecular formula determination, while MS/MS will offer detailed information about fragmentation patterns, aiding in the identification of unknown compounds and the elucidation of their structures. nih.gov The development of predictable fragmentation pathways for this class of compounds will be a valuable area of future investigation.
| Technique | Information Gained | Application to this compound |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms | Unambiguous signal assignment numberanalytics.comipb.pt |
| NOESY | Spatial proximity of atoms | Conformational analysis and stereochemistry numberanalytics.comnumberanalytics.com |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns | Structural elucidation and identification nih.govnih.gov |
| High-Resolution Mass Spectrometry | Accurate mass | Molecular formula determination nih.gov |
Expansion of Computational Modeling to Complex Reaction Systems
Computational chemistry, particularly Density Functional Theory (DFT) , will play an increasingly important role in understanding the reactivity, conformation, and reaction mechanisms involving this compound. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net Future research will likely focus on expanding computational modeling to more complex reaction systems.
DFT calculations can be employed to predict the most stable conformations of the hexahydropyrimidine (B1621009) ring and its substituted derivatives, providing insights that are complementary to experimental NMR studies. researchgate.net Furthermore, computational modeling can be used to investigate the transition states and reaction pathways of various chemical transformations, offering a detailed understanding of the underlying mechanisms. nih.govusfq.edu.ec For instance, DFT studies have been successfully used to elucidate the mechanism of Fe(III)-catalyzed synthesis of other hexahydropyrimidine derivatives. nih.gov
The application of these computational methods can guide the design of new experiments, predict the outcomes of reactions, and help in the rational design of novel catalysts for the synthesis of this compound derivatives. The integration of computational screening with experimental work can accelerate the discovery of new reactions and optimize existing synthetic protocols. rsc.org
| Computational Method | Application | Potential Insights for this compound |
| Density Functional Theory (DFT) | Conformational analysis, reaction mechanisms | Prediction of stable conformations, elucidation of reaction pathways nih.govresearchgate.net |
| COSMO-RS | Solvent effects | Prediction of solubility and interactions in different media rsc.org |
| Ab initio Molecular Dynamics | Mass spectra prediction | Aiding in the interpretation of experimental mass spectra chemrxiv.org |
Exploration of New Chemical Transformations
The discovery of novel chemical transformations for this compound is a key frontier for future research. The saturated heterocyclic core of this molecule provides a scaffold for a variety of functionalization reactions, leading to the generation of diverse molecular architectures with potentially interesting properties.
One significant area of exploration will be the C-H functionalization of the hexahydropyrimidine ring. nih.govnih.govnih.govacs.orgacs.org Directing the selective activation and functionalization of specific C-H bonds would provide a powerful and atom-economical way to introduce new substituents and build molecular complexity. Research into catalytic systems, including those based on transition metals or photoredox catalysis, will be crucial for achieving this goal. nih.govacs.org
Another promising avenue is the investigation of ring-opening reactions . acs.orgnih.govnih.gov The selective cleavage of the hexahydropyrimidine ring could lead to the formation of valuable acyclic diamine derivatives, which are important building blocks in organic synthesis. Recent studies have shown that unstrained cyclic aminals can undergo ring-opening with Grignard and cuprate (B13416276) reagents. acs.org
Furthermore, the exploration of skeletal editing of the pyrimidine core represents a more advanced and transformative area of research. escholarship.org Such transformations, which involve the insertion, deletion, or rearrangement of atoms within the heterocyclic ring, could provide access to entirely new classes of compounds. For example, the conversion of pyrimidines to pyrazoles has been reported and demonstrates the potential for such skeletal editing strategies. escholarship.org
| Transformation | Description | Potential Products from this compound |
| C-H Functionalization | Direct introduction of functional groups at C-H bonds | Substituted 4,4,6-trimethylhexahydropyrimidines nih.govnih.gov |
| Ring-Opening Reactions | Cleavage of the heterocyclic ring | Acyclic 1,3-diamine derivatives acs.org |
| Skeletal Editing | Rearrangement of the ring structure | Novel heterocyclic scaffolds escholarship.org |
| Derivatization | Modification of existing functional groups | Diverse library of derivatives for various applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
